(3,5-Diaminophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Diaminophenyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H9N2O3P. It is characterized by the presence of two amino groups attached to a phenyl ring, which is further bonded to a phosphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3,5-diaminophenol with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Another method involves the use of dialkyl phosphonates, which undergo dealkylation in the presence of bromotrimethylsilane followed by hydrolysis to yield the desired phosphonic acid . This method is favored for its high yield and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is scalable and provides a consistent product quality, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Diaminophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
(3,5-Diaminophenyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3,5-Diaminophenyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The compound can also interfere with metabolic pathways by altering the availability of key intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorous acid: Similar in structure but lacks the amino groups.
Aminophosphonic acids: Compounds with similar functional groups but different substitution patterns on the phenyl ring.
Uniqueness
(3,5-Diaminophenyl)phosphonic acid is unique due to the presence of both amino and phosphonic acid groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H9N2O3P |
---|---|
Molekulargewicht |
188.12 g/mol |
IUPAC-Name |
(3,5-diaminophenyl)phosphonic acid |
InChI |
InChI=1S/C6H9N2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) |
InChI-Schlüssel |
QNQJJLBMJAULEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)P(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.